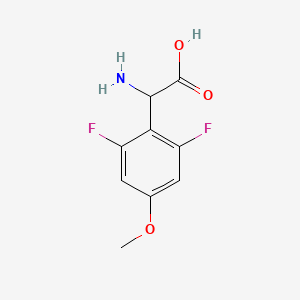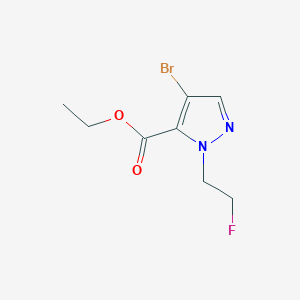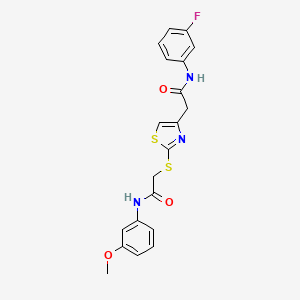
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Propoxyphenyl)quinoline-4-carboxylic acid” is a biochemical used for proteomics research . It is a derivative of 2-Phenylquinoline-4-Carboxylic Acid, which has been studied extensively in the development of anticancer drugs . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors .
Synthesis Analysis
The synthesis of 2-Phenylquinoline-4-Carboxylic Acid derivatives, including “this compound”, involves the Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular formula of “this compound” is C19H17NO3, and its molecular weight is 307.35 .Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups .科学的研究の応用
Crystal Structure and Theoretical Studies
Research involving quinoline derivatives such as N-(4-acetylphenyl)quinoline-3-carboxamide highlights the importance of structural analysis through X-ray diffraction and spectral characterization. These studies, alongside molecular geometry optimizations using DFT methods, are crucial for understanding the properties and potential applications of quinoline-based compounds in materials science and drug design (Polo-Cuadrado et al., 2021).
Polymer Science
Quinoline derivatives have been investigated for their role in polymer science. For instance, the room-temperature free-radical-induced polymerization of specific quinoline-containing monomers shows the potential of these compounds in developing thermally curable resin systems for high-temperature applications, indicating their importance in materials science and engineering (Baek et al., 2003).
Photophysical Studies
Studies on azole-quinoline-based fluorophores demonstrate the application of quinoline derivatives in photophysical research, where their emission properties are influenced by solvent polarity. These findings are relevant for the development of fluorescent probes and materials (Padalkar & Sekar, 2014).
Supramolecular Chemistry
Research on the structural characterization of dioxovanadium(V) complexes with quinoline derivatives showcases the application of quinoline-based ligands in forming complex structures with metal ions. These complexes have potential applications in catalysis and as functional materials (Moriuchi et al., 2007).
Antioxidant and Antibacterial Studies
Quinoline derivatives synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have shown promising antioxidant and antibacterial activities, suggesting their potential application in pharmaceuticals and as bioactive materials (Shankerrao et al., 2013).
作用機序
Target of Action
The primary targets of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid are yet to be identified. The compound is a biochemical used for proteomics research
Mode of Action
Quinoline derivatives have been known to interact with various targets, leading to changes in cellular processes . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Result of Action
Quinoline derivatives have been known to have various effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.
特性
IUPAC Name |
2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-9,11-12H,2,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAZDTWDMLZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2918559.png)


![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2918567.png)
![N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2918569.png)

![[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2918573.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)

![4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2918581.png)
